molecular formula C8H9F3N2O B13518866 (4-Methoxy-3-(trifluoromethyl)phenyl)hydrazine

(4-Methoxy-3-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B13518866
M. Wt: 206.16 g/mol
InChI Key: BXRLPIWULNKVCQ-UHFFFAOYSA-N
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Description

(4-Methoxy-3-(trifluoromethyl)phenyl)hydrazine is an organic compound that features a methoxy group and a trifluoromethyl group attached to a phenyl ring, with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-(trifluoromethyl)phenyl)hydrazine typically involves the following steps:

    Nitration: The starting material, 4-methoxytoluene, undergoes nitration to form 4-methoxy-3-nitrotoluene.

    Reduction: The nitro group is then reduced to an amino group, resulting in 4-methoxy-3-aminotoluene.

    Trifluoromethylation: The amino group is then trifluoromethylated to produce 4-methoxy-3-(trifluoromethyl)aniline.

    Hydrazination: Finally, the aniline derivative is treated with hydrazine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines .

Scientific Research Applications

(4-Methoxy-3-(trifluoromethyl)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxy-3-(trifluoromethyl)phenyl)hydrazine involves its interaction with various molecular targets and pathways. For example, it can act as a nucleophile in substitution reactions, where it donates electrons to form new bonds. It can also participate in redox reactions, where it either gains or loses electrons .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

[4-methoxy-3-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2O/c1-14-7-3-2-5(13-12)4-6(7)8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

BXRLPIWULNKVCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NN)C(F)(F)F

Origin of Product

United States

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